molecular formula C10H11NO3 B13081036 Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13081036
M. Wt: 193.20 g/mol
InChI Key: MDOBAIQGRXOKAG-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a methyl ester group at the 2-position, a hydroxyl group at the 4-position, and a partially saturated indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis or Pictet-Spengler reaction for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Quinone derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated indole derivatives

Scientific Research Applications

Chemistry

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the behavior of indole derivatives in biological systems. Its hydroxyl and ester groups make it a useful probe for investigating enzyme interactions and metabolic pathways.

Medicine

Pharmaceutical research utilizes this compound as a building block for synthesizing potential drug candidates. Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require indole-based structures. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds, while the ester group can undergo hydrolysis, releasing the active indole moiety.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxyindole-2-carboxylate: Lacks the dihydro component, making it more aromatic and less flexible.

    Methyl 2,3-dihydro-1H-indole-2-carboxylate: Lacks the hydroxyl group, reducing its hydrogen bonding capability.

    4-Hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid: Has a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.

Uniqueness

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is unique due to its combination of a hydroxyl group, a methyl ester, and a partially saturated indole ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.

Biological Activity

Methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.202 g/mol
  • SMILES Notation : COC(=O)C1=C(C=CC=N1)C(=O)O

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antiviral Activity :
    • Recent studies have indicated that indole derivatives can inhibit the replication of viruses such as HIV and Hepatitis B. In vitro experiments showed that certain derivatives demonstrated significant inhibition at concentrations as low as 10 µM .
  • Anticancer Properties :
    • Indole derivatives, including this compound, have been investigated for their anticancer effects. For instance, compounds derived from this scaffold have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity .
  • Anti-inflammatory Effects :
    • The compound has been noted for its potential anti-inflammatory properties. Research indicates that indole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Key findings include:

ModificationEffect on Activity
Hydroxyl Group at Position 4Enhances binding affinity to target enzymes
Carboxyl Group at Position 2Increases solubility and bioavailability
Alkyl SubstituentsModulate potency against specific targets

Case Studies

  • Antiviral Studies :
    • A study demonstrated that derivatives of this compound effectively inhibited HIV integrase with IC50 values ranging from 0.13 to 6.85 µM. Structural modifications significantly improved the inhibitory effect .
  • Anticancer Research :
    • A series of indole derivatives were synthesized and tested against various cancer cell lines (e.g., A549 for lung cancer). Compounds exhibited IC50 values indicating strong antiproliferative activity, suggesting their potential as therapeutic agents .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
  • Receptor Binding : Its ability to mimic natural substrates allows it to bind effectively to various receptors, modulating physiological responses.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-hydroxy-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)8-5-6-7(11-8)3-2-4-9(6)12/h2-4,8,11-12H,5H2,1H3

InChI Key

MDOBAIQGRXOKAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=C(N1)C=CC=C2O

Origin of Product

United States

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